2-Ethynyl-D-alanine
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Overview
Description
“2-Ethynyl-D-alanine” is an unnatural dipeptide building block, which consists of an ethynyl-D-alanine and a D-alanine . It incorporates a biorthogonal alkyne group into peptidoglycan (PG) through MurF in the cytoplasmic pathway, which enables selective labeling via a click-chemistry reaction .
Synthesis Analysis
Clickable D-amino acids have been designed and synthesized to address the issue of low membrane permeability and reduced peptidoglycan labeling efficiency in Gram-negative species . The clickable monopeptide, ethynyl D-Alanine (EDA), incorporates into peptidoglycan through transpeptidase activity . On the other hand, clickable dipeptide, ethynyl D-Alanine-D-Alanine (EDA-DA), incorporates into peptidoglycan through a different mechanism .
Molecular Structure Analysis
The linear formula of this compound is HC≡CC6H4NH2 . It has a molecular weight of 117.15 .
Chemical Reactions Analysis
The clickable D-amino acids, including this compound, contain an alkyne tag that is small enough to circumvent the membrane barrier and also inert enough to prevent non-specific interactions to bio-molecules . Once clickable D-amino acids incorporate into peptidoglycan, one can perform a “click reaction” that conjugates the alkyne tag to an azide-containing fluorophore .
properties
IUPAC Name |
(2S)-2-amino-2-methylbut-3-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-5(2,6)4(7)8/h1H,6H2,2H3,(H,7,8)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDYDNDKMRLQEC-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C#C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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